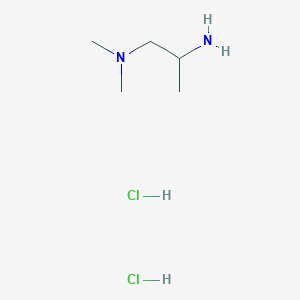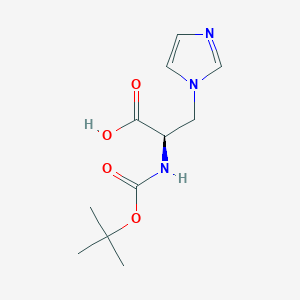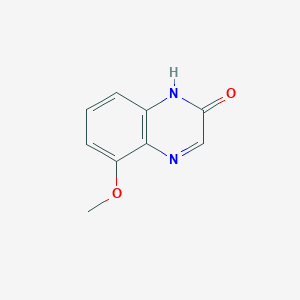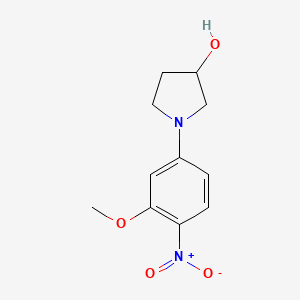![molecular formula C16H15N3OS B3153571 5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 76111-25-6](/img/structure/B3153571.png)
5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group and a thiol group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide information about the number and type of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the phenyl group, and the thiol group. Triazoles are known to participate in a variety of chemical reactions, including cycloaddition reactions . Phenyl groups can undergo electrophilic aromatic substitution reactions, and thiols can react with a variety of electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of analytical techniques . These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the intermolecular forces .Scientific Research Applications
Reactivity and Applications of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are known for their high indicators of antioxidant and antiradical activity, and they have a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. Comparisons have been made between synthesized 3-thio-1,2,4-triazoles and biogenic amino acids like cysteine, owing to the presence of a free SH-group in their structure. This comparison underlines the significance of these compounds in synthesizing biologically active substances (Kaplaushenko, 2019).
Broad Range of Biological Activities
Novel 1,2,4-triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These properties make 1,2,4-triazoles a key class of compounds for the development of new drugs. The versatility in structural variations of these compounds opens up new possibilities for pharmaceutical applications (Ferreira et al., 2013).
Antimicrobial and Antifungal Activities
A literature review on the biological features of new 1,2,4-triazole derivatives highlighted their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The search for more rational ways of synthesizing these compounds has led to the identification of attractive alternatives to classical synthesis methods, emphasizing the importance of chemical modeling in exploring the potential applications of 1,2,4-triazoles (Ohloblina, 2022).
Synthesis and Properties
The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been summarized, highlighting the prospects of searching in this direction. These derivatives have applications beyond pharmaceuticals, including engineering, metallurgy, and agriculture, demonstrating the interdisciplinary relevance of 1,2,4-triazole derivatives (Parchenko, 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological targets such as proteins or enzymes . If it’s intended to be used as a catalyst, it might facilitate a chemical reaction by lowering the activation energy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-7-5-6-10-14(12)20-11-15-17-18-16(21)19(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFPWKNPZIGKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322761 | |
| Record name | 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76111-25-6 | |
| Record name | 3-[(2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine](/img/structure/B3153516.png)







![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)
